5-Amino-4-fluoro-2-methylbenzonitrile
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Overview
Description
5-Amino-4-fluoro-2-methylbenzonitrile is an organic compound with the molecular formula C8H7FN2. It is a white crystalline solid with a distinct odor. This compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-fluoro-2-methylbenzonitrile typically involves the following steps:
Amination: The starting material, 4-fluoro-2-methylbenzonitrile, undergoes an amination reaction
Fluorination: The compound is then subjected to a fluorination reaction, where a fluorine atom is introduced to the aromatic ring.
Industrial Production Methods
Industrial production of this compound often involves the use of marketable glacial acetic acid, concentrated sulfuric acid, dibromo hydantoin, cuprous cyanide, liquid ammonia, and alcohol. The process is designed to be efficient, with high product purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-fluoro-2-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group (-CN) to an amine group (-NH2).
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are used in substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
5-Amino-4-fluoro-2-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drugs for cancer and other diseases.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 5-Amino-4-fluoro-2-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-fluoro-5-methylbenzonitrile
- 2-Fluoro-5-methylbenzonitrile
- 4-Amino-2-trifluoromethylbenzonitrile
Uniqueness
5-Amino-4-fluoro-2-methylbenzonitrile is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of various specialized compounds .
Properties
Molecular Formula |
C8H7FN2 |
---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
5-amino-4-fluoro-2-methylbenzonitrile |
InChI |
InChI=1S/C8H7FN2/c1-5-2-7(9)8(11)3-6(5)4-10/h2-3H,11H2,1H3 |
InChI Key |
NXUVPEBXBJMDAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)N)F |
Origin of Product |
United States |
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